6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one
Overview
Description
6,6-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one is a chemical compound that belongs to the class of organic compounds known as benzofuranones. These compounds contain a benzene ring fused to a furanone ring. The specific structure of this compound includes two methyl groups attached to the sixth carbon of the dihydrobenzofuran ring.
Synthesis Analysis
The synthesis of related compounds such as rac-4,5,6,7-tetrahydro-3,5-dimethyl-1-benzofuran has been achieved through the thermolysis of 4-methylene-1,3-dioxolanes or β-oxa-γ,δ-enones in the presence of protons. This process also results in a mixture of 3,4- and 3,6-dimethyl isomers. The mechanism of furan formation in this context has been explored, which may provide insights into the synthesis of this compound .
Molecular Structure Analysis
Although the specific molecular structure analysis of this compound is not provided, related computational studies on benzofuranones can be informative. For instance, density functional theoretical calculations and higher-level ab initio quantum calculations have been performed on 6,7-dihydro-4(5H)-benzofuranone to understand its structure and stability .
Chemical Reactions Analysis
The chemical reactions involving benzofuranones typically include transformations that exploit the reactivity of the lactone moiety. The synthesis process mentioned earlier, which involves thermolysis, indicates that the compound can undergo structural changes under the influence of heat and protonic conditions. However, specific reactions of this compound are not detailed in the provided papers .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6,7-dihydro-4(5H)-benzofuranone have been studied experimentally. The standard molar enthalpy of formation and the standard molar enthalpy of vaporization at 298.15 K have been measured using static bomb calorimetry and Calvet microcalorimetry, respectively. These thermodynamic properties contribute to the understanding of the compound's stability and behavior under various conditions .
Scientific Research Applications
Synthesis of New Derivatives:
- Researchers have developed methods for preparing new derivatives of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one. For instance, Caliskan et al. (2020) synthesized N-substituted 4-oxo-4,5,6,7-tetrahydroindoles using manganese(III) acetate-mediated acetoxylation and further conversion processes (Caliskan, Soydan, Kurt Gur, & Ordu, 2020).
Efficient Domino Strategy for Synthesis:
- An efficient, microwave-assisted method for synthesizing multifunctionalized 6,7-dihydrobenzofuran-4(5H)-ones in ethyl alcohol has been established by Ma et al. (2014). This process is eco-friendly due to the direct precipitation of products from the reaction solution (Ma, Tu, Ning, Jiang, & Tu, 2014).
Antioxidant Properties and Thermodynamic Analysis:
- Zhu et al. (2011) studied the structures of benzofuranone-typical compounds in solid and solution and determined their thermodynamic driving forces, suggesting potential as hydrogen-atom-donating antioxidants (Zhu, Zhou, Wang, Li, & Jing, 2011).
Chemoenzymatic Synthesis of Enantiomers:
- The chemoenzymatic synthesis of enantiomers of compounds like 4,5,6,7-tetrahydro-4-oxo-benzofuran-5-yl acetate has been reported by Demir et al. (2007), highlighting the pharmaceutical significance of these compounds (Demir, Caliskan, & Şahin, 2007).
Crystal Structure Analysis:
- Studies like those by Salim et al. (2015) have focused on analyzing the crystal structures of benzofuran derivatives, contributing to a better understanding of their chemical properties (Salim, Tahir, Shahid, & Munawar, 2015).
Applications in Pharmaceutical Industry:
- Research by Caliskan and Ersez (2015) on the enantioselective synthesis of certain benzofuran derivatives highlights their importance as intermediates in the pharmaceutical industry (Caliskan & Ersez, 2015).
Antimicrobial and Anti-inflammatory Activities:
- Studies like those by Rajanarendar et al. (2013) have synthesized novel benzofuran derivatives and evaluated their antimicrobial, anti-inflammatory, and analgesic activities (Rajanarendar, Reddy, Krishna, Shireesha, Reddy, & Rajam, 2013).
Spectroscopic and Computational Investigations:
- Khemalapure et al. (2020) conducted a study on structural and spectroscopic characteristics of certain benzofuran derivatives, providing insights into their molecular behavior (Khemalapure, Hiremath, Hiremath, Katti, Basanagouda, Khanal, & Karthick, 2020).
Synthetic Studies on Terpenoid Compounds:
- Tokoroyama, Fukuyama, and Kotsuji (1988) demonstrated the total synthesis of pyroangolensolide from a compound obtained by Wichterle annelation, showcasing the synthetic utility of benzofuran derivatives in complex organic syntheses (Tokoroyama, Fukuyama, & Kotsuji, 1988).
properties
IUPAC Name |
6,6-dimethyl-5,7-dihydro-1-benzofuran-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-10(2)5-8(11)7-3-4-12-9(7)6-10/h3-4H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZYKXUAFRJYAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CO2)C(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364114 | |
Record name | 6,6-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76230-27-8 | |
Record name | 6,6-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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